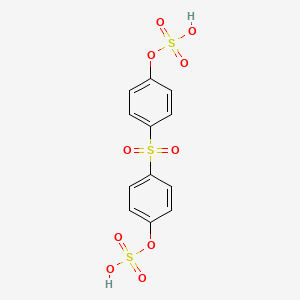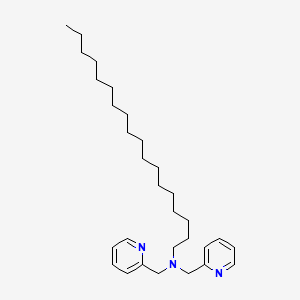
Bis(2-pyridylmethyl)octadecylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-pyridylmethyl)octadecylamine is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and versatile applications. This compound is characterized by the presence of two pyridylmethyl groups attached to an octadecylamine backbone, making it a valuable ligand in coordination chemistry and polymer science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-pyridylmethyl)octadecylamine typically involves the reaction of 2-(chloromethyl)pyridine hydrochloride with octadecylamine. The process begins by dissolving 2-(chloromethyl)pyridine hydrochloride in water and adjusting the pH to 8 using a sodium hydroxide solution. Octadecylamine is then dissolved in dichloromethane, and the two solutions are mixed and vigorously stirred .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the principles of controlled radical polymerization techniques. These methods ensure the production of high-purity compounds suitable for various applications .
化学反応の分析
Types of Reactions
Bis(2-pyridylmethyl)octadecylamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the compound’s structure and properties.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include copper(I) bromide, hexadecane, and various solvents such as dichloromethane and water. Reaction conditions often involve controlled temperatures and pH levels to ensure optimal results .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of functionalized compounds .
科学的研究の応用
Bis(2-pyridylmethyl)octadecylamine has a wide range of scientific research applications, including:
Chemistry: It serves as a ligand in coordination chemistry, facilitating the formation of complex structures with metals.
Biology: The compound’s unique properties make it useful in biological studies, particularly in the development of biomaterials.
Medicine: Research into its potential medical applications is ongoing, with studies exploring its use in drug delivery systems.
Industry: This compound is employed in the production of hybrid polymer materials and core-shell particles, which have applications in coatings, adhesives, and other industrial products
作用機序
The mechanism of action of Bis(2-pyridylmethyl)octadecylamine primarily involves its role as a ligand in coordination chemistry. The compound forms stable complexes with metal ions, which can then participate in various catalytic and polymerization reactions. The molecular targets and pathways involved depend on the specific application and the metal ions used .
類似化合物との比較
Bis(2-pyridylmethyl)octadecylamine can be compared to other similar compounds, such as:
Bis(2-pyridylmethyl)amine: Lacks the octadecyl group, resulting in different solubility and reactivity properties.
Bis(2-pyridylmethyl)ethylamine: Contains a shorter alkyl chain, affecting its coordination behavior and applications.
Bis(2-pyridylmethyl)propylamine: Similar to the ethyl derivative but with a slightly longer alkyl chain, influencing its physical and chemical properties
特性
分子式 |
C30H49N3 |
|---|---|
分子量 |
451.7 g/mol |
IUPAC名 |
N,N-bis(pyridin-2-ylmethyl)octadecan-1-amine |
InChI |
InChI=1S/C30H49N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-26-33(27-29-22-17-19-24-31-29)28-30-23-18-20-25-32-30/h17-20,22-25H,2-16,21,26-28H2,1H3 |
InChIキー |
LGISBDHECCBNHK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCN(CC1=CC=CC=N1)CC2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



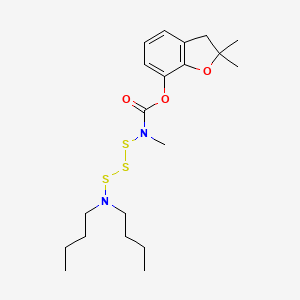



![7-Fluoro-8-(3-hydroxypiperidin-1-yl)-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid](/img/structure/B13409124.png)
![N-{3-[(1Z)-[(carbamothioylamino)imino]methyl]phenyl}acetamide](/img/structure/B13409133.png)
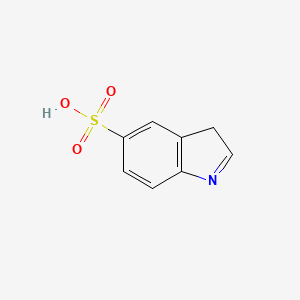
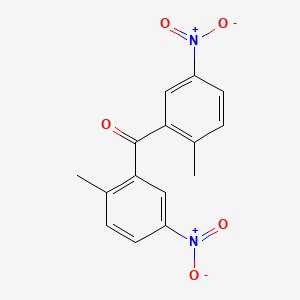
![2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-ylboronic acid](/img/structure/B13409147.png)
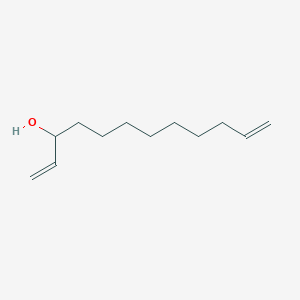
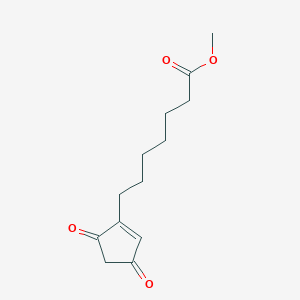
![2-Perfluorodecyl-[1,2-13C2]-ethanoic Acid](/img/structure/B13409189.png)
